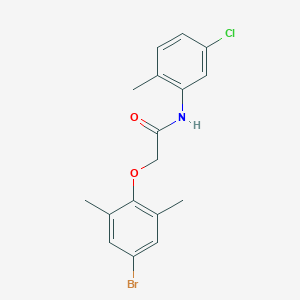
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "BDCM" and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
BDCM has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of certain types of bacteria. Studies have shown that BDCM can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacteria that can cause infections in humans.
Another area of research has focused on the potential use of BDCM as an anti-inflammatory agent. Studies have shown that BDCM can effectively reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in humans.
作用机制
The mechanism of action of BDCM is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in bacterial growth and inflammation. Specifically, BDCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BDCM has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, BDCM has been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using BDCM in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a variety of potential applications, making it a versatile tool for researchers. However, one limitation of using BDCM is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on BDCM. One area of research could focus on further elucidating the compound's mechanism of action, which could help to inform the development of new therapeutic applications. Additionally, research could focus on exploring the compound's potential use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Finally, research could focus on developing new synthetic methods for BDCM that are more efficient and environmentally friendly.
合成方法
The synthesis of BDCM involves the reaction of 2,6-dimethylphenol with sodium bromide and sulfuric acid to form 2-bromo-4,6-dimethylphenol. This compound is then reacted with N-(5-chloro-2-methylphenyl)acetamide to form BDCM. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
属性
分子式 |
C17H17BrClNO2 |
|---|---|
分子量 |
382.7 g/mol |
IUPAC 名称 |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-4-5-14(19)8-15(10)20-16(21)9-22-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21) |
InChI 键 |
UYRBXHVQAOQGLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285035.png)
![7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
